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LACK OF PUBLIC DATA SPURS METHODOLOGICAL FOCUS FOR N-ETHYL-2,2-
DIMETHYLPROPANAMIDE THERMOCHEMISTRY

In the realm of pharmaceutical and chemical research, a thorough understanding of the

thermochemical properties of molecules is paramount for process development, safety

assessment, and computational modeling. This technical guide addresses the thermochemical

data of N-ethyl-2,2-dimethylpropanamide (CAS 14278-29-6), a tertiary amide with potential

applications in various chemical syntheses. However, a comprehensive search of publicly

available databases reveals a conspicuous absence of experimentally determined

thermochemical data for this compound.

This guide, therefore, pivots from a simple data repository to a detailed methodological

roadmap for researchers, scientists, and drug development professionals. It outlines the

established experimental and computational techniques that are essential for determining the

key thermochemical parameters of N-ethyl-2,2-dimethylpropanamide, specifically its

standard molar enthalpy of formation and standard molar enthalpy of vaporization.
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Due to the absence of experimental values in the public domain, the following table presents

computationally derived data for N-ethyl-2,2-dimethylpropanamide, alongside placeholders to

highlight the need for experimental verification.

Table 1: Thermochemical Data for N-ethyl-2,2-dimethylpropanamide (C7H15NO)

Property Symbol Value (kJ·mol⁻¹) Method

Standard Molar

Enthalpy of Formation

(Liquid, 298.15 K)

ΔfHₘ°(l) Data Not Available
Experimental (To be

determined)

Standard Molar

Enthalpy of

Vaporization (298.15

K)

ΔvapHₘ° Data Not Available
Experimental (To be

determined)

Standard Molar

Enthalpy of Formation

(Gas, 298.15 K)

ΔfHₘ°(g)
Computational (e.g.,

G4/G3(MP2))

Experimental Protocols for Thermochemical
Characterization
To obtain the crucial, yet unavailable, experimental data for N-ethyl-2,2-
dimethylpropanamide, the following established protocols are recommended.

Determination of the Standard Molar Enthalpy of
Formation (Liquid Phase) by Rotating-Bomb
Combustion Calorimetry
The standard molar enthalpy of formation of a nitrogen-containing organic compound like N-
ethyl-2,2-dimethylpropanamide is accurately determined using rotating-bomb calorimetry.

This technique is essential to ensure the complete combustion of the compound and the

dissolution of nitrogen oxides into a uniform solution for accurate correction terms.

Experimental Workflow:
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Sample Preparation: A precisely weighed pellet of high-purity N-ethyl-2,2-
dimethylpropanamide is placed in a crucible within the combustion bomb.

Bomb Sealing and Pressurization: The bomb is sealed and pressurized with a known excess

of pure oxygen to approximately 30 atm. A small, known amount of water is added to the

bomb to dissolve the nitrogen oxides formed during combustion.

Calorimeter Assembly: The sealed bomb is placed in a calorimeter bucket containing a

precisely measured quantity of water. The entire assembly is housed in an isothermal jacket

to minimize heat exchange with the surroundings.

Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature

change of the water in the calorimeter is monitored with high precision over time until a

stable final temperature is reached. The bomb is rotated during the experiment to ensure a

homogeneous solution of the final products.

Analysis of Combustion Products: The contents of the bomb are analyzed for nitric acid and

any unburnt carbon.

Calculation: The energy of combustion is calculated from the corrected temperature rise and

the energy equivalent of the calorimeter system, which is determined by calibrating with a

standard substance like benzoic acid. The standard enthalpy of formation is then derived

using Hess's law.

Determination of the Standard Molar Enthalpy of
Vaporization by the Transpiration Method
The transpiration method is a reliable technique for determining the vapor pressure of a

substance at different temperatures, from which the enthalpy of vaporization can be calculated

using the Clausius-Clapeyron equation.

Experimental Workflow:

Sample Saturation: A stream of an inert carrier gas (e.g., nitrogen) is passed at a known,

slow, and constant flow rate through a saturator containing the liquid N-ethyl-2,2-
dimethylpropanamide. The saturator is maintained at a precise and constant temperature.
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Vapor Transport and Condensation: The carrier gas, now saturated with the vapor of the

analyte, is passed through a condenser (a cold trap) where the vapor is quantitatively

collected.

Quantification: The amount of condensed substance is determined, typically by gravimetry or

chromatography.

Vapor Pressure Calculation: The partial pressure of the substance in the saturated gas

stream (i.e., the vapor pressure) is calculated from the amount of condensed substance, the

volume of the carrier gas, and the temperature, assuming ideal gas behavior.

Temperature Dependence: The experiment is repeated at several different temperatures.

Enthalpy of Vaporization Calculation: The natural logarithm of the vapor pressure is plotted

against the reciprocal of the absolute temperature. The standard molar enthalpy of

vaporization is then derived from the slope of this plot (slope = -ΔvapHₘ°/R, where R is the

ideal gas constant).

Computational Protocols for Thermochemical
Prediction
In the absence of experimental data, high-accuracy computational methods are invaluable for

predicting thermochemical properties. The Gaussian-n (Gn) composite theories, such as G4

and G3(MP2), are well-established for their ability to yield results with "chemical accuracy"

(typically within 4-5 kJ·mol⁻¹ of experimental values).[1][2]

G4 and G3(MP2) Composite Methods
These methods involve a series of well-defined ab initio molecular orbital calculations to arrive

at a highly accurate total energy for a given molecule. The general workflow for calculating the

gas-phase enthalpy of formation is as follows:

Geometry Optimization: The molecular geometry of N-ethyl-2,2-dimethylpropanamide is

optimized at a specified level of theory (e.g., B3LYP/6-31G(2df,p) for G4 theory).[3]

Vibrational Frequencies: Vibrational frequencies are calculated at the same level to obtain

the zero-point vibrational energy (ZPVE) and thermal corrections.
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Single-Point Energy Calculations: A series of single-point energy calculations are performed

with progressively larger basis sets and higher levels of electron correlation (e.g., CCSD(T)).

[3]

Extrapolation and Corrections: The results are extrapolated to the complete basis set limit,

and empirical higher-level corrections are added to compensate for known systematic

deficiencies in the calculations.[3]

Atomization Energy Calculation: The total energy of the molecule is used to calculate the

atomization energy, which is the energy required to break the molecule into its constituent

atoms in the gas phase.

Enthalpy of Formation Calculation: The gas-phase standard molar enthalpy of formation at

298.15 K is then calculated by combining the computed atomization energy with the

experimentally known enthalpies of formation of the constituent atoms in their standard

states.[1]

Visualization of the Integrated Approach
The following diagram illustrates the logical workflow for obtaining reliable thermochemical data

for N-ethyl-2,2-dimethylpropanamide, emphasizing the synergy between experimental and

computational approaches.
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Experimental Determination

Computational Prediction

Data Validation and Integration

Rotating-Bomb
Combustion Calorimetry

ΔfHₘ°(l)

Transpiration Method ΔvapHₘ°

Hess's Law Validation:
ΔfHₘ°(g) = ΔfHₘ°(l) + ΔvapHₘ°

G4 / G3(MP2)
Composite Methods

ΔfHₘ°(g)

Workflow for Thermochemical Data Determination

Click to download full resolution via product page

Caption: Logical workflow for obtaining and validating thermochemical data.

This guide underscores the importance of a multi-faceted approach to thermochemical

characterization, especially for compounds with limited available data. By combining rigorous

experimental measurements with high-accuracy computational predictions, researchers can

confidently establish the fundamental thermochemical properties of N-ethyl-2,2-
dimethylpropanamide, thereby facilitating its potential applications in science and industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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